molecular formula C8H11F3N4 B13002155 2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine

2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine

Cat. No.: B13002155
M. Wt: 220.20 g/mol
InChI Key: YXVSRPKCSFEGKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine is a compound that features a pyrazole ring and a piperazine ring, with a trifluoromethyl group attached to the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group. One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyrazole ring. The trifluoromethyl group can be introduced through radical trifluoromethylation, a process that has seen significant advancements in recent years .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups attached to the pyrazole or piperazine rings.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups onto the pyrazole or piperazine rings.

Scientific Research Applications

2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole and piperazine derivatives with trifluoromethyl groups, such as:

Uniqueness

2-(1H-Pyrazol-4-yl)-6-(trifluoromethyl)piperazine is unique due to its specific combination of a pyrazole ring, a piperazine ring, and a trifluoromethyl group. This combination imparts distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.

Properties

Molecular Formula

C8H11F3N4

Molecular Weight

220.20 g/mol

IUPAC Name

2-(1H-pyrazol-4-yl)-6-(trifluoromethyl)piperazine

InChI

InChI=1S/C8H11F3N4/c9-8(10,11)7-4-12-3-6(15-7)5-1-13-14-2-5/h1-2,6-7,12,15H,3-4H2,(H,13,14)

InChI Key

YXVSRPKCSFEGKL-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(CN1)C(F)(F)F)C2=CNN=C2

Origin of Product

United States

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